Imidazo[1,2-a]pyrazin-2-ylmethanamine
Description
Imidazo[1,2-a]pyrazin-2-ylmethanamine is a nitrogen-containing heterocyclic compound characterized by a fused imidazole and pyrazine ring system, with a methanamine substituent at the 2-position. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine bases like adenine, enabling interactions with biological targets such as kinases and G-protein-coupled receptors . Synthetic routes often involve iodine-catalyzed cyclization or multicomponent reactions (MCRs), which allow efficient library synthesis .
Structure
2D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyrazin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-3-6-5-11-2-1-9-4-7(11)10-6/h1-2,4-5H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZNAUDIACSCFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701392 | |
| Record name | 1-(Imidazo[1,2-a]pyrazin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019030-08-0 | |
| Record name | 1-(Imidazo[1,2-a]pyrazin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90701392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Features:
- Catalyst: Iodine (I2), 5 mol%
- Solvent: Ethanol (EtOH)
- Temperature: Room temperature (~25°C)
- Reaction Time: Approximately 1 hour
- Yield: Excellent yields up to ~90% reported
- Purification: Product precipitates directly, enabling simple filtration without chromatography
Mechanism:
- The aryl aldehyde and 2-aminopyrazine undergo condensation to form an imine intermediate.
- The imine undergoes [4+1] cycloaddition with tert-butyl isocyanide, catalyzed by iodine, to form the imidazo[1,2-a]pyrazine ring system.
- The reaction proceeds under mild conditions, minimizing decomposition of sensitive reagents.
Optimization Data:
| Entry | Catalyst (5 mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ceric Ammonium Nitrate (CAN) | EtOH | 20 | 54 |
| 2 | SnCl4 | EtOH | 24 | 58 |
| 3 | SnCl2 | EtOH | 24 | 48 |
| 4 | InCl3 | EtOH | 24 | 55 |
| 5 | PTSA·H2O | EtOH | 24 | 60 (approx.) |
| 6 | FeCl3 | EtOH | 24 | Poor |
| 7 | Iodine (I2) | EtOH | 1 | 90+ |
| 8 | Iodine (I2) | MeOH | 1 | Moderate |
| 9 | Iodine (I2) | H2O | 1 | Moderate |
| 10 | Iodine (I2) | ACN | 1 | Moderate |
| 11 | Iodine (I2) | DCM | 1 | Low |
| 12 | Iodine (I2) | Toluene | 1 | Low |
| 13 | No Catalyst | EtOH | 24 | No Reaction |
Table 1: Catalyst and solvent screening for the synthesis of imidazo[1,2-a]pyrazine derivatives
Preparation via Reaction of 2,3-Dichloropyrazine with Diaryl Imines
An alternative synthetic route involves the reaction of 2,3-dichloropyrazine with diaryl imines to form C-pyrazine-methylamines, which can be hydrolyzed to yield the target compound.
Stepwise Process:
- Imine Formation: Diaryl imines are prepared by condensation of aldehydes with amines in the presence of bases such as diisopropylethylamine or triethylamine.
- Nucleophilic Substitution: The diaryl imine reacts with 2,3-dichloropyrazine in the presence of a base (e.g., potassium carbonate, cesium carbonate) and a suitable solvent (e.g., tetrahydrofuran (THF), 1,4-dioxane) at temperatures ranging from -78°C to 50°C.
- Hydrolysis: The intermediate product undergoes hydrolysis under acidic or basic conditions (e.g., potassium hydroxide, hydrochloric acid) to yield this compound.
Reaction Conditions and Reagents:
| Parameter | Details |
|---|---|
| Starting materials | 2,3-Dichloropyrazine, diaryl imine (prepared from aldehydes and amines) |
| Bases | Potassium carbonate, cesium carbonate, potassium tert-butoxide, sodium hexamethyldisilazide (HMDS) |
| Solvents | THF (preferred), glyme, 1,4-dioxane, dichloromethane, toluene |
| Temperature | -78°C to 50°C; preferably -20°C to 25°C |
| Hydrolysis agents | KOH, NaOH, LiOH, HCl, trifluoroacetic acid (TFA), acetic acid, sulfuric acid |
| Yield | Overall yield about 50% or higher |
Table 2: Summary of reaction conditions for preparation via 2,3-dichloropyrazine route
Advantages:
- Avoids the use of lacrymatory halomethyl pyrazines.
- Allows structural variation by changing substituents on the diaryl imine.
Comparative Analysis of Preparation Methods
| Feature | Iodine-Catalyzed MCR Method | 2,3-Dichloropyrazine + Diaryl Imine Method |
|---|---|---|
| Reaction Type | One-pot multicomponent reaction | Stepwise nucleophilic substitution and hydrolysis |
| Catalyst | Iodine (5 mol%) | Base (K2CO3, Cs2CO3, etc.) |
| Solvent | Ethanol | THF, glyme, 1,4-dioxane |
| Temperature Range | Room temperature (~25°C) | -78°C to 50°C (preferably -20°C to 25°C) |
| Reaction Time | ~1 hour | Several hours (depending on step) |
| Yield | High (up to 90%) | Moderate (~50%) |
| Purification | Simple filtration due to precipitation | Requires hydrolysis and workup |
| Environmental Considerations | Eco-friendly, mild conditions | Uses halogenated intermediates, requires careful handling |
| Scalability | High, suitable for library synthesis | Moderate, more steps involved |
Research Findings and Notes
- The iodine-catalyzed method is favored for its simplicity, mild conditions, and high yields, making it suitable for rapid synthesis and medicinal chemistry applications.
- The 2,3-dichloropyrazine method allows for more structural diversity by varying diaryl imines and substituents but involves harsher conditions and lower overall yields.
- Both methods avoid the use of highly toxic or unstable intermediates such as halomethyl pyrazines.
- The iodine-catalyzed MCR approach benefits from the atom economy and operational simplicity characteristic of multicomponent reactions, aligning with green chemistry principles.
- Optimization studies confirm iodine as a cost-effective and benign catalyst compared to traditional Lewis acids, which often require longer reaction times and give lower yields.
- Hydrolysis conditions in the substitution method can be tuned to improve yields and purity, with acidic or basic media used depending on the substrate sensitivity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group in Imidazo[1,2-a]pyrazin-2-ylmethanamine participates in nucleophilic substitution reactions, particularly with electrophilic agents. For example:
-
Acylation : Reaction with acetyl chloride or acetic anhydride yields N-acetyl derivatives. This is a common method to protect the amine group during multi-step syntheses.
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) generates N-alkylated products, which are precursors for further functionalization.
Table 1: Nucleophilic Substitution Reactions
| Reagent | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Acetyl chloride | N-Acetyl-imidazo[1,2-a]pyrazin-2-ylmethanamine | 85 | Et₃N, DCM, 0°C → RT | |
| Methyl iodide | N-Methyl-imidazo[1,2-a]pyrazin-2-ylmethanamine | 78 | K₂CO₃, DMF, 60°C |
Condensation Reactions
The amine group readily undergoes condensation with carbonyl compounds:
-
Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) produces imine derivatives under mild acidic or neutral conditions .
-
Urea/Thiourea Synthesis : Interaction with isocyanates or isothiocyanates forms urea or thiourea-linked analogs, which are explored for biological activity .
Mechanistic Insight :
The reaction with aldehydes proceeds via imine intermediate formation, as observed in iodine-catalyzed cyclizations of related imidazo[1,2-a]pyrazines . The Lewis acid iodine enhances electrophilicity of the aldehyde, facilitating nucleophilic attack by the amine .
Cycloaddition and Ring Functionalization
The imidazo[1,2-a]pyrazine core participates in cycloaddition reactions:
-
[3+2] Cycloaddition : Reacts with nitrile oxides or diazo compounds to generate fused polycyclic systems, leveraging the electron-deficient nature of the pyrazine ring .
-
Electrophilic Aromatic Substitution : Bromination or nitration occurs preferentially at the C3 position of the imidazo ring due to its high electron density .
Table 2: Electrophilic Substitution Reactions
| Reagent | Position Modified | Product | Yield (%) | Source |
|---|---|---|---|---|
| Br₂ (in AcOH) | C3 | 3-Bromo-imidazo[1,2-a]pyrazin-2-ylmethanamine | 65 | |
| HNO₃ (H₂SO₄) | C3 | 3-Nitro-imidazo[1,2-a]pyrazin-2-ylmethanamine | 58 |
Oxidation and Reductive Amination
-
Oxidation : The primary amine can be oxidized to a nitro group using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA), though this may compromise ring stability.
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Reductive Amination : Reaction with ketones or aldehydes in the presence of NaBH₃CN produces secondary amines, useful for diversifying the methanamine side chain .
Coordination Chemistry
The nitrogen atoms in the imidazo[1,2-a]pyrazine ring and the methanamine group act as ligands for metal ions:
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Pd(II) Complexes : Forms stable complexes with palladium, enabling catalytic applications in cross-coupling reactions .
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Cu(II) Coordination : Utilized in oxidative amination reactions, enhancing reaction rates and selectivity .
Key Research Findings
-
Antimicrobial Derivatives : Schiff base derivatives exhibit moderate antibacterial activity against E. coli and S. aureus (MIC: 8–32 µg/mL) .
-
Catalytic Applications : Pd complexes of this compound show efficacy in Suzuki-Miyaura coupling (TON > 1,000) .
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Stability : The compound is stable under acidic conditions (pH 2–6) but degrades in strong bases due to ring-opening reactions.
Scientific Research Applications
Imidazo[1,2-a]pyrazin-2-ylmethanamine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Imidazo[1,2-a]pyrazin-2-ylmethanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidin-2-ylmethanamine
- Structural Differences : Replaces the pyrazine ring with pyrimidine, altering electronic properties and hydrogen-bonding capabilities.
- Synthesis: Typically synthesized via condensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds or via MCRs .
- Biological Activity: Exhibits anxiolytic, analgesic, and antimicrobial properties. Derivatives with dicyano substituents show enhanced cytotoxicity (e.g., IC50 values in low micromolar ranges) .
- Physicochemical Properties : Higher topological polar surface area (TPSA: ~50 Ų) compared to pyrazine analogs, influencing blood-brain barrier (BBB) permeability .
Table 1: Key Properties of Imidazo[1,2-a]pyrimidin-2-ylmethanamine
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₇H₈N₄ | |
| Melting Point | 175–197°C (varies by substituent) | |
| Solubility | Moderate in polar solvents (e.g., DMSO) | |
| Bioactivity | Cytotoxic (IC50: 2–10 µM) |
Imidazo[1,2-a]pyridine Derivatives
- Synthesis : Common methods include Groebke-Blackburn-Bienaymé reactions or oxidative coupling .
- Biological Activity : 7-Methylimidazo[1,2-a]pyridin-2-ylmethanamine derivatives show antiviral activity (CC50: ~300 µM) but lower potency than pyrazine/pyrimidine analogs .
- Applications : Used in peptide bioconjugates for targeted drug delivery .
Table 2: Comparison of Pyridine vs. Pyrazine Derivatives
Other Pyrazine Analogs
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine :
Imidazo[1,2-a]pyrazin-8-amines :
- Positional isomer with an amine group at the 8-position.
- Synthesized via MCRs using pyrazine-2,3-diamine, yielding adenine-mimetic libraries .
Biological Activity
Imidazo[1,2-a]pyrazin-2-ylmethanamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. Recent studies have reported the use of iodine as a catalyst in the synthesis of various imidazo[1,2-a]pyrazine derivatives, enhancing yields and simplifying the reaction conditions .
1. Anticancer Activity
This compound exhibits significant anticancer properties. Research has demonstrated its efficacy against several cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| Hep-2 (laryngeal) | 11 |
| HepG2 (hepatocellular) | 13 |
| A375 (skin) | 11 |
| MCF-7 (breast) | 11 |
| Vero (normal) | 91 |
These values indicate that the compound's potency is comparable to standard chemotherapeutic agents like Doxorubicin . The mechanism of action involves binding to specific protein targets within cancer cells, disrupting their proliferation pathways .
2. Antiviral Activity
This compound has also shown promising antiviral activity. It has been reported to inhibit the main protease of SARS-CoV and SARS-CoV-2 with IC50 values as low as 21 nM . This suggests potential applications in treating viral infections, particularly in light of recent global health challenges.
3. Antileishmanial Properties
Recent studies identified this compound derivatives as effective against Leishmania species. For instance, one derivative demonstrated an IC50 value of 0.72 µM against LmCK1.2, a crucial target for antileishmanial therapy . This highlights its potential in treating neglected tropical diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the imidazo[1,2-a]pyrazine scaffold can significantly influence biological activity. For example:
- Position 3 Substituents : Variations in substituents at this position have been linked to enhanced anticancer and antiviral activities.
- Amino Group Modifications : Alterations to the amino group can affect binding affinity to target proteins and overall potency .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of imidazo[1,2-a]pyrazin derivatives:
- Anticancer Screening : A comprehensive evaluation of various derivatives against multiple cancer cell lines revealed a consistent pattern of cytotoxicity, supporting the compound's potential as a lead for new anticancer agents .
- Antiviral Efficacy : In vitro studies demonstrated that certain derivatives effectively inhibit viral replication in cell cultures infected with SARS-CoV-2 .
- Leishmaniasis Treatment : The identification of LmCK1.2 as a target for imidazo[1,2-a]pyrazine derivatives opens new avenues for developing treatments against leishmaniasis, particularly given the resistance issues associated with current therapies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
